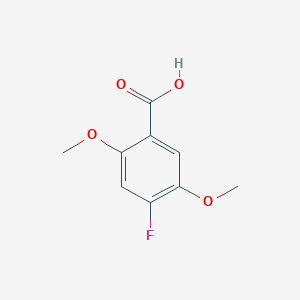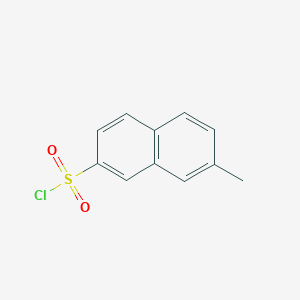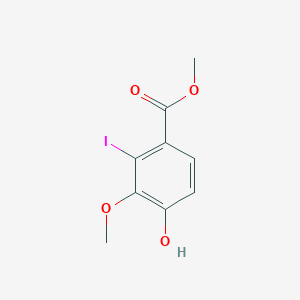
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 and a molecular weight of 308.07 g/mol . This compound is characterized by the presence of iodine, hydroxyl, and methoxy functional groups attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate typically involves the iodination of a precursor compound, such as Methyl 4-hydroxy-3-methoxybenzoate. The reaction conditions often include the use of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Methyl 4-hydroxy-2-oxo-3-methoxybenzoate.
Reduction: Methyl 4-hydroxy-3-methoxybenzoate.
Substitution: Methyl 4-hydroxy-2-azido-3-methoxybenzoate.
Applications De Recherche Scientifique
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds and hydrophobic interactions, respectively, contributing to the overall activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the iodine atom.
Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the iodine atom.
Uniqueness
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields and enhances its potential as a valuable chemical intermediate .
Propriétés
Formule moléculaire |
C9H9IO4 |
|---|---|
Poids moléculaire |
308.07 g/mol |
Nom IUPAC |
methyl 4-hydroxy-2-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H9IO4/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4,11H,1-2H3 |
Clé InChI |
DBFNULMDVHMFIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1I)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
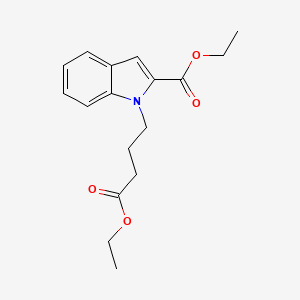



![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

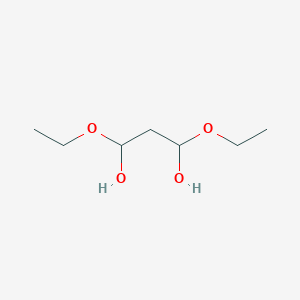
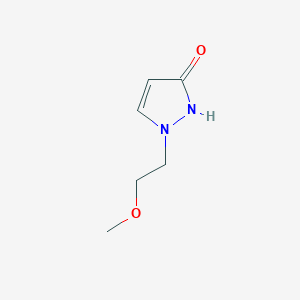
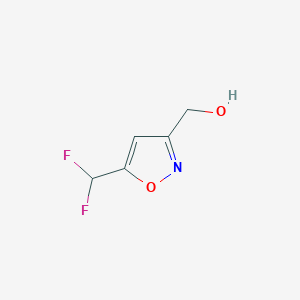
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
